N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-15-11-12(19)7-8-14(15)18/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLFXMWQYPANJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide typically involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Amidation: Formation of the benzamide structure by reacting the amine with a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is being investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation. Research has shown that compounds with similar structures have demonstrated efficacy against various cancer cell lines.
Biochemical Research
The compound is used in biochemical assays to study enzyme interactions and protein binding. Its ability to modify enzyme activity can provide insights into metabolic pathways.
Research Findings
- Enzyme Inhibition : Studies have reported that this compound can act as an inhibitor for certain kinases, which are crucial in signaling pathways related to cancer and inflammation.
Pharmacology
In pharmacological studies, the compound's effects on various biological systems are evaluated, including its pharmacokinetics and pharmacodynamics.
Clinical Implications
- Drug Formulation : The compound's solubility profile suggests it could be formulated into oral or injectable medications. Its bioavailability is currently under investigation to determine optimal delivery methods.
Data Table of Applications
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The fluorine atom might enhance binding affinity or selectivity, while the ethoxyethoxy side chain could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and key analogs:
Key Observations :
Physicochemical Properties
Key Observations :
- The ethoxyethoxy group balances lipophilicity and hydrophilicity, making the target compound more soluble than pentyloxy analogs but less than methoxyethoxy derivatives .
- Higher molecular weight in AS-4370 correlates with its complex morpholine substituent, which may enhance receptor affinity but reduce membrane permeability .
Key Observations :
- The target compound’s amino and fluorine groups may facilitate hydrogen bonding and metabolic stability, similar to AS-4370’s fluorophenyl group enhancing target selectivity .
- Azetidinone benzamides demonstrate that substituent flexibility (e.g., chloro or styryl groups) significantly impacts antimicrobial potency, suggesting the ethoxyethoxy group could modulate similar effects .
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a compound with the molecular formula and a molecular weight of 318.35 g/mol. It is identified by the CAS number 1020055-41-7 and is noted for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The compound's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that compounds similar to this compound can act as inhibitors of various enzymes and receptors, which are crucial in disease processes such as cancer and viral infections.
Case Studies and Findings
- Antiviral Activity : In a study examining the structure-activity relationships of related compounds, it was found that modifications in the aromatic ring significantly influenced antiviral potency. For example, compounds with specific substitutions exhibited IC50 values indicating effective inhibition of viral proteases essential for viral replication (IC50 values ranged from 0.32 μM to 30 μM) .
- Cancer Research : The compound has been evaluated for its effects on cancer cell lines, particularly regarding its ability to induce apoptosis or inhibit cell proliferation. In hepatoblastoma cells, benzamide derivatives demonstrated significant degradation of neosubstrates associated with cancer progression, suggesting a role in targeted therapy .
- Fluorine Substitution Effects : The presence of fluorine in the compound appears to enhance its binding affinity to certain targets compared to non-fluorinated analogs. This has been demonstrated in studies where fluorinated derivatives showed lower IC50 values in binding assays .
Efficacy Data
The following table summarizes key findings related to the efficacy of this compound and its analogs:
| Compound | Target | IC50 (μM) | Biological Effect |
|---|---|---|---|
| This compound | Viral Protease | TBD | Antiviral |
| Compound 12 | Viral Protease | 0.62 | High potency |
| Compound 28 | Viral Protease | 0.32 | Enhanced activity |
| Compound 46 | Cancer Cell Line | 0.71 | Induces apoptosis |
Safety Profile
While this compound shows promising biological activity, safety assessments indicate that it may act as an irritant . Further studies are needed to evaluate its long-term effects and potential toxicity in vivo.
Q & A
Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide, and how can reaction conditions be optimized?
The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzoic acids and amines. For example:
- Step 1 : Activate the carboxylic acid group using coupling agents like EDC/HOBt in DMF to form an intermediate benzoylglycine ester .
- Step 2 : Hydrolyze the ester with aqueous LiOH in ethanol at 5–10°C to yield the free acid.
- Step 3 : React with 5-amino-2-fluorophenylamine using HATU in dichloromethane at 0°C for amide bond formation .
Optimization : Adjust stoichiometry, solvent polarity, and temperature to enhance yield. Monitor intermediates via TLC or HPLC.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Verify aromatic proton environments (e.g., fluorine substitution at the 2-position and ethoxyethoxy side chain) .
- Mass Spectrometry : Confirm molecular weight (e.g., exact mass 346.14 g/mol for C₁₇H₁₉F₂N₂O₃).
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
Q. What strategies improve solubility for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or ethanol for initial stock solutions.
- Surfactants : Add Tween-80 or Cremophor EL for aqueous dispersion .
- pH Adjustment : Test buffered solutions (pH 6–8) to stabilize the amine group.
Advanced Research Questions
Q. What biological targets or pathways are associated with this compound?
Benzamide analogs are explored as modulators of:
- Hedgehog (Hh) Pathway : SMO inhibitors (e.g., vismodegib analogs) for cancer therapy, targeting basal cell carcinoma .
- Sigma-2 Receptors : Fluorinated benzamides are radiolabeled for PET imaging of tumor proliferation .
Experimental Design : Use EMT-6 tumor allografts in mice to evaluate uptake and receptor binding affinity .
Q. Which advanced analytical methods are suitable for quantifying this compound in biological matrices?
Q. How to address contradictory data on substituent effects in biological activity?
- Systematic SAR Studies : Compare analogs with varied substituents (e.g., chloro, fluoro, trifluoromethyl) on the benzamide core .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with SMO or sigma-2 receptors .
- In Vivo Validation : Test gastrokinetic activity in rat models (e.g., gastric emptying assays) to resolve discrepancies between in vitro and in vivo results .
Q. What is the role of the ethoxyethoxy side chain in modulating pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
